molecular formula C22H18ClN5O2 B2834393 1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326835-35-1

1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2834393
CAS RN: 1326835-35-1
M. Wt: 419.87
InChI Key: KVVXCCXBOOFHOG-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
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Scientific Research Applications

Lipase and α-Glucosidase Inhibition

One key application area of related triazole compounds involves their potential for enzyme inhibition, specifically targeting lipase and α-glucosidase enzymes. Research involving derivatives of the 1,2,4-triazole scaffold has shown significant inhibitory activities against these enzymes, which are crucial in metabolic pathways. For example, a study synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and tested them for their lipase and α-glucosidase inhibition capabilities. Compounds exhibited promising anti-lipase and anti-α-glucosidase activities, with specific derivatives showing the best inhibition rates, suggesting potential applications in treating conditions like obesity and diabetes through the modulation of enzymatic activity (Bekircan, Ülker, & Menteşe, 2015).

Molecular and Electronic Analysis

Another research direction involves the molecular and electronic analysis of triazole derivatives. Studies have been conducted to evaluate the geometric parameters, electronic properties, nonlinear optical properties, and spectroscopic properties of these compounds. Such analyses include density functional theory (DFT) calculations, which help in understanding the ionization potential, electron affinity, energy gap, and other electronic parameters critical for designing compounds with desired physical and chemical properties. These insights are valuable for developing materials with specific electronic or optical characteristics, applicable in fields like material science and pharmaceuticals (Beytur & Avinca, 2021).

Tetrel Bonding Interactions

The study of tetrel bonding interactions in triazole derivatives, including the analysis of molecular structures through X-ray characterization and DFT calculations, is another significant application. This research focuses on understanding how substituents affect the nucleophilic/electrophilic nature of certain groups within the molecule and, consequently, the interaction energy of bonds like the C⋯O tetrel bond. Insights from these studies are crucial for designing molecules with specific binding and structural properties, which can be leveraged in the development of new pharmaceuticals or materials with tailored interaction capabilities (Ahmed et al., 2020).

Antioxidant Properties

Research into the antioxidant properties of triazole derivatives has also been explored, with studies synthesizing new compounds and assessing their capacity to scavenge free radicals. Such properties are integral for the development of drugs aimed at mitigating oxidative stress, a contributing factor in many chronic diseases. The synthesis and evaluation of these compounds, including their characterization and biological activity assessment, underscore their potential as therapeutic agents in combating diseases associated with oxidative damage (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-30-17-10-8-15(9-11-17)13-25-22(29)20-21(16-5-4-12-24-14-16)28(27-26-20)19-7-3-2-6-18(19)23/h2-12,14H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVXCCXBOOFHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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